

Topic: Structure-Activity Relationship (SAR) of 3-(Piperidin-4-yl)propanamide Derivatives

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Compound of Interest

Compound Name:	3-(Piperidin-4-yl)propanamide
CAS No.:	915923-07-8
Cat. No.:	B1287090

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Audience: Researchers, scientists, and drug development professionals.

Abstract

The **3-(piperidin-4-yl)propanamide** scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a diverse array of therapeutic agents. Its inherent conformational flexibility, coupled with the synthetic tractability of the piperidine ring and propanamide side chain, allows for precise, multi-vector optimization of pharmacological properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this chemical class. We will dissect the core scaffold, explore key synthetic strategies, and examine how specific structural modifications influence interactions with various biological targets, including opioid receptors, enzyme systems, and ion transporters. Through detailed case studies, experimental protocols, and data-driven visualizations, this document aims to equip researchers with the fundamental principles and practical insights required to rationally design and develop novel therapeutics based on this versatile scaffold.

The Pharmacological Significance of the Piperidine Core

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its ability to introduce a basic nitrogen center, which is often protonated at physiological pH, facilitating critical interactions with biological targets.[1] The **3-(piperidin-4-yl)propanamide** framework strategically combines this essential ring system with a flexible propanamide linker, creating a versatile template for drug design. This scaffold is famously embodied in fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide), a potent μ -opioid receptor agonist, highlighting the scaffold's capacity to yield compounds with significant central nervous system (CNS) activity.[2][3] Beyond analgesia, derivatives have been developed as choline transporter (CHT) inhibitors, anticancer agents, and modulators of the NLRP3 inflammasome, demonstrating its broad therapeutic potential.[4][5][6][7]

Dissecting the 3-(Piperidin-4-yl)propanamide Scaffold

A systematic SAR analysis requires deconstructing the molecule into its primary modifiable regions. For the **3-(piperidin-4-yl)propanamide** scaffold, we can identify three key vectors for chemical exploration.

Caption: Core **3-(Piperidin-4-yl)propanamide** scaffold and key modification points.

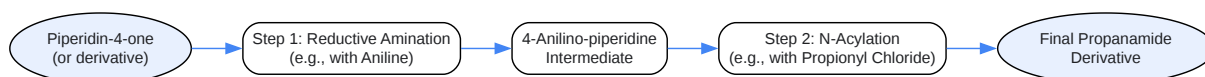
- **Vector 1 (R¹): Piperidine Nitrogen (N-1) Substitution:** This position is critical for modulating physicochemical properties such as lipophilicity and pKa. Substituents here profoundly impact a molecule's ability to cross biological membranes, including the blood-brain barrier, and determine its overall pharmacokinetic profile.
- **Vector 2 (R²): Propanamide Amide Group:** The amide functionality is a key hydrogen bond donor/acceptor and its substituents directly engage with the target's binding pocket. Modifications in this region are central to optimizing potency and selectivity.
- **Vector 3 (R³): Piperidine Ring Substitution:** Adding substituents directly to the piperidine ring can enforce specific conformations, introduce new chiral centers, and create additional

interaction points with the target, often leading to significant gains in potency and selectivity.

[8]

General Synthetic Strategies

The synthesis of **3-(piperidin-4-yl)propanamide** derivatives is typically achieved through convergent synthetic routes that offer high modularity. A common and effective approach involves the acylation of a pre-functionalized piperidine intermediate.



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Caption: A common synthetic workflow for fentanyl-type propanamide derivatives.[2]

This two-step process, exemplified by the synthesis of fentanyl and its analogs, allows for extensive diversification.[2] The choice of amine in the reductive amination step and the acylating agent in the final step can be varied to produce large libraries of compounds for SAR screening.

Structure-Activity Relationship (SAR) Analysis: Case Studies

The versatility of the scaffold is best understood by examining its application across different biological targets.

Target: Opioid Receptors (Analgesics)

The fentanyl family represents the most extensively studied class of **3-(piperidin-4-yl)propanamide** derivatives.[2] The SAR for μ -opioid receptor agonism is well-defined.

- Piperidine N-1 (R¹): A phenethyl group at the N-1 position is optimal for high μ -opioid receptor affinity and potent analgesic activity.[2] This lipophilic group is thought to engage a hydrophobic pocket in the receptor.

- Propanamide Amide (R²): The N-phenylpropanamide moiety is critical. The anilino nitrogen and the propionyl carbonyl are essential for receptor binding. Replacing the phenyl group with other aromatics or alkyl groups generally reduces activity.
- Piperidine Ring (R³): Introduction of a methyl group at the 3-position of the piperidine ring, as in ohmefentanyl, can dramatically increase potency. The stereochemistry at this position is crucial; studies show that the (3R,4S) configuration is highly beneficial for analgesic potency. [8]

Compound	N-1 Substituent (R ¹)	Propanamide Group (R ²)	Ring Substituent (R ³)	Relative Potency (Morphine=1)
Fentanyl	2-Phenylethyl	N-phenylpropanamide	None	~50-100
Ohmefentanyl Isomer	2-Hydroxy-2-phenylethyl	N-phenylpropanamide	(3R,4S)-methyl	~2,990
Ohmefentanyl Isomer	2-Hydroxy-2-phenylethyl	N-phenylpropanamide	(3R,4S)-methyl	~13,100

Data synthesized from multiple sources indicating the dramatic effect of stereochemistry.[3][8]

Target: Choline Transporter (CHT) Inhibitors

Researchers have adapted the piperidine amide scaffold to target the presynaptic choline transporter (CHT), a key protein in cholinergic signaling.[4][5] In one study, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were developed.

- Piperidine N-1 (R¹): While not a propanamide, this series highlights SAR around the core piperidine. The piperidine nitrogen was typically protected (e.g., Boc) or substituted with small alkyl groups during synthesis.

- **Amide Moiety:** The SAR around the amide functionality was extensively explored. It was found that benzylic heteroaromatic amide moieties were the most potent. This contrasts sharply with the simple N-phenyl group optimal for opioid activity, demonstrating target-specific requirements.[4]
- **Piperidine C-4 Linkage:** A 3-(piperidin-4-yl)oxy linkage to the benzamide was found to be highly favorable over simple alkyl ether chains.[4][5]

Compound ID	Amide Moiety	CHT Inhibition IC ₅₀ (μM)
10q	(2-piperidin-1-yl)ethoxy	0.76
10r	2-morpholinoethoxy	6.12
ML352 (10m)	Benzylic heteroaromatic amide	Potent (Noncompetitive)

Data from Hodder et al., highlighting the preference for specific amide groups.[4]

Target: NLRP3 Inflammasome

The scaffold has also been used as a starting point for developing inhibitors of the NLRP3 inflammasome, a key mediator of inflammation. A pharmacophore-hybridization strategy combined the piperidinyl-benzimidazole-2-one structure with a propanamide linker.[7]

- **Key Finding:** The study revealed that the 1-(3-(2-chlorophenyl)propanoyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold could be the minimal structural requirement for NLRP3 inhibition. This demonstrates that the core piperidine, while a useful starting point, can sometimes be simplified or replaced while maintaining activity, once the key pharmacophoric elements are understood.[7]

Detailed Experimental Protocols

Trustworthy and reproducible science is built on well-defined methodologies. The following are representative protocols for the synthesis and evaluation of **3-(piperidin-4-yl)propanamide** derivatives.

Protocol: Synthesis of an N-Aryl Propanamide Derivative

This protocol is a generalized procedure based on methods used for synthesizing fentanyl analogs and other amide derivatives.^{[2][7]}

Objective: To acylate a 4-anilino-N-substituted-piperidine intermediate.

Materials:

- 4-Anilino-N-(2-phenylethyl)piperidine (ANPP) (1 equivalent)
- Propionyl chloride (1.1 equivalents)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 4-anilino-N-substituted-piperidine intermediate (1 eq.) in anhydrous DCM.
- **Base Addition:** Add the base (TEA or DIPEA, 1.5 eq.) to the solution and stir for 10 minutes at room temperature.
- **Acylation:** Cool the reaction mixture to 0 °C using an ice bath. Add propionyl chloride (1.1 eq.) dropwise via syringe.

- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
- **Washing:** Combine the organic layers and wash sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent in vacuo using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final propanamide derivative.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol outlines a general workflow for assessing the inhibitory activity of synthesized compounds against a target enzyme, such as Dipeptidyl Peptidase-4 (DPP-4) or Protein Tyrosine Phosphatase 1B (PTP1B).^{[9][10]}

Objective: To determine the IC_{50} value of a test compound against a target enzyme.

Materials:

- Target enzyme (e.g., recombinant human DPP-4)
- Fluorogenic or colorimetric substrate specific to the enzyme
- Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
- Test compounds dissolved in DMSO (stock solutions)
- Positive control inhibitor (e.g., Sitagliptin for DPP-4)
- 96-well microplates (black plates for fluorescence assays)

- Microplate reader

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (<1%) to avoid interference.
- Assay Reaction: To each well of the 96-well plate, add:
 - Assay buffer
 - Test compound dilution (or positive control, or buffer for negative control)
 - Enzyme solution
- Incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37 °C) to allow the compound to bind to the enzyme.
- Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
- Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in fluorescence or absorbance over time (e.g., every minute for 30 minutes).
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) for each well from the linear portion of the kinetic curve.
 - Normalize the data: % Inhibition = $100 * (1 - (V_0_{\text{compound}} / V_0_{\text{negative_control}}))$.
 - Plot the % Inhibition against the logarithm of the compound concentration.
 - Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC_{50} value.

Summary and Future Perspectives

The **3-(piperidin-4-yl)propanamide** scaffold is a remarkably successful platform in drug discovery. The SAR analysis reveals clear, albeit target-dependent, design principles:

- **N-1 Substitution:** Primarily drives pharmacokinetics and can provide critical lipophilic interactions. The phenethyl group remains a gold standard for CNS targets.
- **Amide Moiety:** Is the primary driver of potency and selectivity, with its substituents forming key interactions in the target's binding site. This position requires target-specific optimization.
- **Ring Stereochemistry:** Can be exploited to lock in bioactive conformations and achieve substantial increases in potency, as seen with opioid receptor modulators.[8]

Future research will likely focus on expanding the therapeutic applications of this scaffold. The development of derivatives as selective kinase inhibitors, anti-infective agents, or modulators of protein-protein interactions represents fertile ground for investigation. Furthermore, applying modern computational chemistry and machine learning techniques to predict the activity of virtual libraries of these derivatives could accelerate the discovery of new lead compounds. The continued exploration of this privileged structure promises to yield novel and impactful therapeutic agents.

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